2-(Benzyloxy)-4-fluoropyridine
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Overview
Description
2-(Benzyloxy)-4-fluoropyridine: is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with a benzyloxy group at the 2-position and a fluorine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4-fluoropyridine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-4-fluoropyridine with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Benzyloxy)-4-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzyloxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of piperidine derivatives
Scientific Research Applications
2-(Benzyloxy)-4-fluoropyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Chemical Biology: It is employed in the design of molecular probes for studying biological processes.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and other industrially relevant chemicals
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The fluorine atom can influence the compound’s electronic properties, affecting its binding affinity and specificity .
Comparison with Similar Compounds
2-(Benzyloxy)pyridine: Lacks the fluorine atom, resulting in different electronic properties.
4-Fluoropyridine: Lacks the benzyloxy group, affecting its lipophilicity and reactivity.
2-(Benzyloxy)-5-fluoropyridine: Similar structure but with the fluorine atom at the 5-position, leading to different reactivity and applications
Uniqueness: 2-(Benzyloxy)-4-fluoropyridine is unique due to the combined presence of the benzyloxy group and the fluorine atom, which imparts distinct electronic and steric properties. This combination can enhance its utility in various chemical and biological applications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C12H10FNO |
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Molecular Weight |
203.21 g/mol |
IUPAC Name |
4-fluoro-2-phenylmethoxypyridine |
InChI |
InChI=1S/C12H10FNO/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
RHCFJCFZYPOSQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=CC(=C2)F |
Origin of Product |
United States |
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